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molecular formula C8H6N2O B8802370 Benzeneacetonitrile, alpha-(hydroxyimino)-

Benzeneacetonitrile, alpha-(hydroxyimino)-

Cat. No. B8802370
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-UHFFFAOYSA-N
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Patent
US04736055

Procedure details

This compound is prepared from benzyl cyanide by reaction with methyl nitrite in CH3OH/CH3ONa in accordance with the method described in Org. Synthesis 59, 95 (1979). Colourless crystals with a melting point of 119°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH3OH CH3ONa
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:10](OC)=[O:11]>CO.CO[Na]>[OH:11][N:10]=[C:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC
Name
CH3OH CH3ONa
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CO[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis 59, 95 (1979)

Outcomes

Product
Name
Type
Smiles
ON=C(C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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